molecular formula C17H16F2N4O2 B2693239 1-(2,6-Difluorophenyl)-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea CAS No. 2380042-94-2

1-(2,6-Difluorophenyl)-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea

カタログ番号 B2693239
CAS番号: 2380042-94-2
分子量: 346.338
InChIキー: YEWXWWBFBMPJQN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2,6-Difluorophenyl)-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound is commonly referred to as DMF-DMA and has been found to exhibit promising results in various scientific research studies.

作用機序

DMF-DMA exerts its therapeutic effects through the inhibition of various signaling pathways involved in inflammation, angiogenesis, and cancer progression. The compound has been found to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. DMF-DMA has also been shown to inhibit the activity of VEGFR-2, a receptor involved in angiogenesis.
Biochemical and Physiological Effects
DMF-DMA has been found to exhibit various biochemical and physiological effects in scientific research studies. The compound has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6. DMF-DMA has also been found to inhibit the migration and invasion of cancer cells. In addition, the compound has been shown to improve cognitive function in animal models of neurodegenerative diseases.

実験室実験の利点と制限

DMF-DMA has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. DMF-DMA is also highly soluble in organic solvents, making it suitable for various experimental procedures. However, the compound has some limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration routes.

将来の方向性

There are several future directions for the study of DMF-DMA. Further research is needed to determine the optimal dosage and administration routes of the compound for its potential therapeutic applications. DMF-DMA could also be investigated for its potential use in combination with other therapeutic agents. In addition, the compound could be studied for its potential use in the treatment of other diseases such as autoimmune disorders and cardiovascular diseases.
Conclusion
DMF-DMA is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound exhibits anti-inflammatory, anti-cancer, and anti-angiogenic properties and has been investigated for its potential use in the treatment of neurodegenerative diseases. DMF-DMA exerts its therapeutic effects through the inhibition of various signaling pathways involved in inflammation, angiogenesis, and cancer progression. The compound has several advantages for lab experiments but also has some limitations. Further research is needed to determine the optimal dosage and administration routes of DMF-DMA for its potential therapeutic applications.

合成法

DMF-DMA is synthesized through a multistep process involving the reaction of 2,6-difluoroaniline and 3-(chloromethyl)-1,2-benzoxazole followed by the reaction of the resulting intermediate with dimethylamine. The final product is obtained after purification through crystallization.

科学的研究の応用

DMF-DMA has been studied for its potential therapeutic applications in various scientific research studies. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-angiogenic properties. DMF-DMA has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

特性

IUPAC Name

1-(2,6-difluorophenyl)-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4O2/c1-23(2)9-14-11-8-10(6-7-15(11)25-22-14)20-17(24)21-16-12(18)4-3-5-13(16)19/h3-8H,9H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWXWWBFBMPJQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NOC2=C1C=C(C=C2)NC(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Difluorophenyl)-3-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}urea

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。